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Introduction
JNJ-26854165, also known as Serdemetan, is a small molecule that was initially developed as

a Human Double Minute 2 (HDM2) ubiquitin ligase antagonist to activate the p53 tumor

suppressor pathway.[1] Subsequent research has revealed a dual mechanism of action,

including a p53-independent pathway involving the inhibition of cholesterol transport.[2] This

unique profile makes JNJ-26854165 a valuable research tool for investigating both p53-

dependent and -independent mechanisms of cell cycle arrest and apoptosis in cancer cells.

These application notes provide an overview of JNJ-26854165 and detailed protocols for its

use in studying p53 stabilization and activation, as well as its broader cellular effects.

Mechanism of Action
JNJ-26854165 functions through at least two distinct mechanisms:

p53 Stabilization and Activation: In cells with wild-type p53, JNJ-26854165 was initially

reported to inhibit the E3 ubiquitin ligase activity of HDM2 (also known as MDM2 in mice).[1]

HDM2 is a key negative regulator of p53, targeting it for proteasomal degradation. By

inhibiting HDM2, JNJ-26854165 leads to the accumulation of p53 protein, which can then
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transcriptionally activate downstream target genes involved in cell cycle arrest (e.g., p21)

and apoptosis (e.g., PUMA, Noxa).[3]

Inhibition of Cholesterol Transport: JNJ-26854165 has also been shown to induce a

phenotype reminiscent of Tangier disease by inhibiting cholesterol transport and promoting

the degradation of the ATP-binding cassette transporter A1 (ABCA1).[2] This disruption of

cholesterol homeostasis can lead to cell death, even in cells with mutant p53.[2]

Data Presentation
In Vitro Activity of JNJ-26854165 in Various Cancer Cell
Lines
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Cell Line
Cancer
Type

p53 Status IC50 (µM) Effect Reference

OCI-AML-3

Acute

Myeloid

Leukemia

Wild-type 0.24 (72h)

Inhibition of

cell growth,

apoptosis

MOLM-13

Acute

Myeloid

Leukemia

Wild-type 0.33 (72h)

Inhibition of

cell growth,

apoptosis

NALM-6

Acute

Lymphoblasti

c Leukemia

Wild-type 0.32 (72h)

Inhibition of

cell growth,

apoptosis

REH

Acute

Lymphoblasti

c Leukemia

Wild-type 0.44 (72h)

Inhibition of

cell growth,

apoptosis

H460

Non-small

Cell Lung

Cancer

Wild-type ~1.0

Inhibition of

clonogenic

survival

[3]

A549

Non-small

Cell Lung

Cancer

Wild-type ~5.0

Inhibition of

clonogenic

survival

[3]

HCT116

p53+/+

Colorectal

Cancer
Wild-type Not specified

Inhibition of

clonogenic

survival

[3]

HCT116

p53-/-

Colorectal

Cancer
Null Not specified

Less

inhibition of

clonogenic

survival

[3]

MM1.S
Multiple

Myeloma
Wild-type 1.43

S-phase

arrest,

apoptosis

[2]

GRANTA-519 Mantle Cell

Lymphoma

Wild-type 0.25 S-phase

arrest,

[2]
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apoptosis

JeKo-1
Mantle Cell

Lymphoma
Mutant 2.0

G2/M and S-

phase arrest
[2]

MAVER-1
Mantle Cell

Lymphoma
Mutant 1.0

S-phase

arrest
[2]
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Caption: p53 pathway and JNJ-26854165 mechanism.
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General Experimental Workflow for JNJ-26854165
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Caption: Typical experimental workflow using JNJ-26854165.

Experimental Protocols
Preparation of JNJ-26854165 Stock Solution
Materials:

JNJ-26854165 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Protocol:
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Prepare a 10 mM stock solution of JNJ-26854165 in DMSO. For example, for a compound

with a molecular weight of 328.41 g/mol , dissolve 3.28 mg in 1 mL of DMSO.

Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (WST-1)
This protocol is to determine the IC50 of JNJ-26854165 in a cancer cell line.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well clear flat-bottom cell culture plates

JNJ-26854165 stock solution (10 mM in DMSO)

WST-1 reagent

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Prepare serial dilutions of JNJ-26854165 in complete medium. A typical concentration range

would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.

Remove the medium from the wells and add 100 µL of the JNJ-26854165 dilutions or vehicle

control to the respective wells.
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Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

Add 10 µL of WST-1 reagent to each well.

Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

Gently shake the plate for 1 minute.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using appropriate software.

Western Blot for p53 and p21 Induction
This protocol is to assess the effect of JNJ-26854165 on the protein levels of p53 and its

downstream target p21.

Materials:

Cancer cell line with wild-type p53

Complete cell culture medium

6-well cell culture plates

JNJ-26854165 stock solution (10 mM in DMSO)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-p53, anti-p21, anti-actin or anti-tubulin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with JNJ-26854165 at a concentration known to induce a response (e.g., 1-5

µM) for various time points (e.g., 0, 6, 12, 24 hours). Include a DMSO vehicle control.

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli buffer and boiling for 5 minutes.

Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

(Follow manufacturer's recommendations for antibody dilutions).

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST for 10 minutes each.
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Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Apoptosis Assay by Annexin V/Propidium Iodide (PI)
Staining
This protocol is to quantify the percentage of apoptotic cells following treatment with JNJ-

26854165.

Materials:

Cancer cell line of interest

Complete cell culture medium

6-well cell culture plates

JNJ-26854165 stock solution (10 mM in DMSO)

Annexin V-FITC/PI apoptosis detection kit

Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with JNJ-26854165 at the desired concentration and for

the desired time (e.g., 48 hours).

Harvest both the adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6

cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X binding buffer to each tube.

Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-

negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic

cells are Annexin V- and PI-positive.

Co-Immunoprecipitation (Co-IP) of MDM2 and p53
This protocol is to determine if JNJ-26854165 disrupts the interaction between MDM2 and p53.

Materials:

Cancer cell line with wild-type p53

Complete cell culture medium

10 cm cell culture dishes

JNJ-26854165 stock solution (10 mM in DMSO)

Co-IP lysis buffer (non-denaturing)

Primary antibodies: anti-MDM2 for immunoprecipitation, anti-p53 for western blot

Protein A/G magnetic beads or agarose beads

Wash buffer

Elution buffer or Laemmli sample buffer

Western blotting reagents (as described in Protocol 3)

Protocol:

Seed cells in 10 cm dishes and grow to 80-90% confluency.

Treat cells with JNJ-26854165 (e.g., 5 µM) for a specified time (e.g., 6 hours).
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Lyse the cells in non-denaturing Co-IP lysis buffer.

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with the anti-MDM2 antibody overnight at 4°C with gentle

rotation.

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

Wash the beads several times with wash buffer to remove non-specific binding.

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

Analyze the eluate by western blotting using an anti-p53 antibody to detect the co-

immunoprecipitated p53. An input control should be run in parallel. A decrease in the amount

of co-immunoprecipitated p53 in the JNJ-26854165-treated sample compared to the control

would suggest a disruption of the MDM2-p53 interaction.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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